molecular formula C15H20N2O2S B4065097 N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide

N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide

Cat. No.: B4065097
M. Wt: 292.4 g/mol
InChI Key: DOVNMYFAURUFCM-UHFFFAOYSA-N
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Description

N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring attached to a carbothioamide group, along with a phenyl group and an oxo group on the butyl chain.

Properties

IUPAC Name

N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-12(18)11-14(13-5-3-2-4-6-13)16-15(20)17-7-9-19-10-8-17/h2-6,14H,7-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVNMYFAURUFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)NC(=S)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide typically involves the reaction of morpholine with a suitable isothiocyanate derivative. For instance, p-methylphenylisothiocyanate can be reacted with morpholine in an acetonitrile solvent under nitrogen atmosphere to yield the desired product . The reaction is usually carried out at room temperature and requires overnight stirring to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group or the morpholine ring can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the phenyl ring or morpholine ring.

Scientific Research Applications

N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit RNA activity in certain bacterial strains, which contributes to its antimicrobial properties . The compound’s structure allows it to bind to active sites on target molecules, disrupting their normal function and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide include other morpholine derivatives and carbothioamide compounds, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-oxo-1-phenylbutyl)morpholine-4-carbothioamide
Reactant of Route 2
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